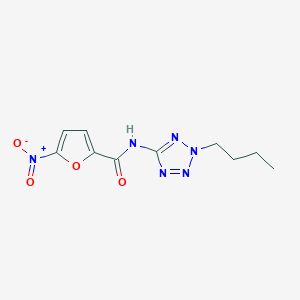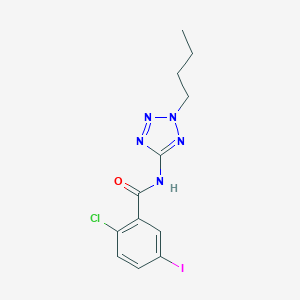![molecular formula C22H28FN3O B251235 N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B251235.png)
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as F-18 FP-CIT, and it is used in the diagnosis of Parkinson's disease and other related disorders.
Mecanismo De Acción
F-18 FP-CIT binds to dopamine transporters in the brain, which are responsible for the reuptake of dopamine from the synapse. By binding to these transporters, F-18 FP-CIT allows for the visualization of dopamine transporter levels in the brain using PET imaging. This imaging technique can help doctors identify changes in dopamine transporter levels, which are associated with Parkinson's disease and other neurological disorders.
Biochemical and Physiological Effects:
F-18 FP-CIT has been shown to have a high affinity for dopamine transporters in the brain. This binding allows for the visualization of dopamine transporter levels using PET imaging. F-18 FP-CIT has a half-life of approximately 110 minutes, which allows for imaging studies to be performed in a timely manner.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of F-18 FP-CIT is its ability to visualize dopamine transporter levels in the brain using PET imaging. This imaging technique is non-invasive and can provide doctors with valuable information about changes in dopamine transporter levels in the brain. However, F-18 FP-CIT has a short half-life, which can limit the amount of time available for imaging studies.
Direcciones Futuras
There are several future directions for the use of F-18 FP-CIT in the field of medicine. One potential application is in the diagnosis and treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, F-18 FP-CIT could be used to monitor the progression of Parkinson's disease and other related disorders over time. Finally, F-18 FP-CIT could be used to develop new drugs that target dopamine transporters in the brain, which could lead to the development of more effective treatments for Parkinson's disease and other neurological disorders.
Conclusion:
F-18 FP-CIT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the diagnosis and treatment of Parkinson's disease and other related disorders. The compound binds to dopamine transporters in the brain, which allows for the visualization of these transporters using PET imaging. While F-18 FP-CIT has several advantages, such as its ability to provide non-invasive imaging studies, it also has limitations, such as its short half-life. However, the potential future applications of F-18 FP-CIT in the field of medicine make it an important area of research for the scientific community.
Métodos De Síntesis
The synthesis of F-18 FP-CIT involves the reaction of N-(4-(2-fluorobenzyl)piperazin-1-yl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide with 2,2-dimethylpropanoic acid in the presence of a catalyst. This reaction results in the formation of F-18 FP-CIT, which can be purified and used in various applications.
Aplicaciones Científicas De Investigación
F-18 FP-CIT is used in the diagnosis of Parkinson's disease and other related disorders. The compound binds to dopamine transporters in the brain, which allows for the visualization of these transporters using positron emission tomography (PET) imaging. This imaging technique can help doctors identify changes in dopamine transporter levels in the brain, which are associated with Parkinson's disease and other neurological disorders.
Propiedades
Fórmula molecular |
C22H28FN3O |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C22H28FN3O/c1-22(2,3)21(27)24-18-8-10-19(11-9-18)26-14-12-25(13-15-26)16-17-6-4-5-7-20(17)23/h4-11H,12-16H2,1-3H3,(H,24,27) |
Clave InChI |
VROWSHVAIIFMHL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3F |
SMILES canónico |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251152.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)


![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)
![3,4,5-trimethoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251160.png)
![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)



![2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251169.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251171.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B251172.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-furamide](/img/structure/B251174.png)